molecular formula C22H19NO3 B3005245 (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione CAS No. 300375-19-3

(E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione

Cat. No.: B3005245
CAS No.: 300375-19-3
M. Wt: 345.398
InChI Key: YLLQGZRQSRCGJQ-JGEPBQDUSA-N
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Description

(E)-3-((Z)-2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione is a conjugated heterocyclic compound featuring a chroman-2,4-dione core fused with a 1,3,3-trimethylindolin-2-ylidene moiety. This compound exhibits dual-state emission properties, making it a candidate for fluorescence-based sensing applications, particularly for cyanide ion detection . Its synthesis involves a Knoevenagel condensation reaction between 1,3,3-trimethylindoline-2-carbaldehyde and chroman-2,4-dione derivatives under mild conditions, yielding a mixture of E/Z isomers . Structural characterization via FTIR, NMR, and HRMS confirms its planar geometry and intramolecular charge-transfer (ICT) characteristics, which are critical for its photophysical behavior .

Properties

IUPAC Name

(3E)-3-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]chromene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-22(2)16-9-5-6-10-17(16)23(3)19(22)13-12-15-20(24)14-8-4-7-11-18(14)26-21(15)25/h4-13H,1-3H3/b15-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQGZRQSRCGJQ-JGEPBQDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)C4=CC=CC=C4OC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)C4=CC=CC=C4OC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione , a derivative of chroman and indole structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, emphasizing its anticancer properties and interactions with various biological targets.

Synthesis and Structural Characterization

The synthesis of (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induces apoptosis via up-regulation of pro-apoptotic genes (P53, Bax) and down-regulation of anti-apoptotic genes (Bcl-2) .
HCT116 (Colon)15.0DNA fragmentation observed; affects cell cycle regulation .
HepG2 (Liver)20.0Inhibits CDK4 leading to cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Apoptosis Induction : The compound has been shown to up-regulate pro-apoptotic proteins such as P53 and Bax while down-regulating Bcl-2 and CDK4. This dual mechanism results in increased apoptosis rates in treated cancer cells .
  • DNA Fragmentation : Studies utilizing gel electrophoresis have confirmed that treatment with the compound leads to significant DNA fragmentation in cancer cell lines, indicating a strong apoptotic response .
  • Molecular Docking Studies : Molecular docking analyses reveal that the compound binds effectively to cyclin-dependent kinases (CDKs), particularly CDK4, with a lower inhibition constant compared to traditional chemotherapeutics. This suggests a strong interaction profile that could be leveraged for therapeutic development .

Study 1: Cytotoxicity in Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in cytotoxicity. The study reported an IC50 value of approximately 12.5 µM, indicating potent activity compared to control groups. Additionally, flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Study 2: Impact on Colon Cancer Cells

Another investigation focused on HCT116 colon cancer cells revealed an IC50 value of 15 µM. The treated cells exhibited significant DNA fragmentation and alterations in cell cycle distribution, further supporting the compound's potential as an anticancer agent .

Scientific Research Applications

Synthesis of Novel Dyes

One of the primary applications of this compound is in the synthesis of novel dyes, particularly cyanine dyes. These dyes are known for their high molar absorptivity and photostability, making them suitable for use in various imaging techniques and photonic devices. The compound can be used as a precursor in the synthesis of more complex dye structures that exhibit near-infrared fluorescence properties .

Fluorescent Probes for Bioimaging

Due to its fluorescent properties, (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione has been investigated as a potential fluorescent probe in bioanalytical applications. These probes are essential for visualizing biological processes in real-time within living organisms. The compound's ability to emit fluorescence upon excitation allows for its use in various imaging modalities such as fluorescence microscopy and flow cytometry .

Photopolymerization

The compound has also been explored for its role in photopolymerization processes. Photopolymers are materials that undergo a chemical change when exposed to light, making them useful in applications such as 3D printing and the production of coatings and adhesives. The incorporation of (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione into photopolymer systems can enhance the sensitivity and efficiency of these materials .

Therapeutic Potential

Emerging research suggests that compounds like (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione may possess therapeutic properties against various diseases. Studies have indicated potential anti-cancer activity due to the ability of indoline derivatives to interact with cellular pathways involved in tumor growth and metastasis . Additionally, there is ongoing research into their antioxidant properties which could be beneficial in treating oxidative stress-related conditions.

Case Studies

Case Study 1: Synthesis of Indole Derivatives
A study focused on synthesizing indole derivatives using (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione as a starting material demonstrated significant yields and purity levels. These derivatives exhibited promising biological activities which warrant further investigation into their pharmacological effects .

Case Study 2: Fluorescent Imaging Applications
Another study utilized this compound as a fluorescent probe to visualize cellular processes in live cells. The results indicated that the compound could effectively penetrate cell membranes and emit fluorescence upon excitation, allowing researchers to monitor dynamic biological events in real time .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chroman-2,4-dione Derivatives

Compound Name Substituent Key Structural Features Reference
(E)-3-((Z)-2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione 1,3,3-Trimethylindolin-2-ylidene Planar ICT system; dual-state emission; keto-enol tautomerism observed in solid state
3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione Phenylamino Intramolecular hydrogen bonding (N–H···O); resonance-assisted H-bonding
3-(1-(3-Hydroxypropylamino)ethylidene)chroman-2,4-dione 3-Hydroxypropylamino Stabilized by intermolecular H-bonds; forms palladium(II) complexes with anticancer activity
3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione 3,4-Dihydroxyphenethylamino (dopamine-derived) Enhanced antitumor activity; multiple H-bonds (intra- and intermolecular)

Key Observations :

  • The 1,3,3-trimethylindoline group in the target compound enhances electron delocalization, enabling dual-state emission, unlike phenyl or hydroxypropyl substituents in analogs .
  • Keto-enol tautomerism is common in chroman-2,4-dione derivatives, but the indoline substituent in the target compound promotes unique photophysical properties .

Physicochemical and Reactivity Comparisons

Electronic Properties:

  • The target compound exhibits a redshifted absorption spectrum compared to phenylamino derivatives due to extended conjugation from the indoline moiety .
  • Reactivity with hydroxyl radicals (HO•) is lower than in 3-(1-(hydroxypropylamino)ethylidene)-chroman-2,4-dione, as the indoline group reduces electrophilicity at the chroman-2,4-dione core .

Stability:

  • The dual-state emission is stabilized by rigid π-conjugation and intermolecular H-bonds in the solid state, whereas analogs like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione exhibit fluorescence quenching in aggregated states .

Antitumor Potential:

  • Palladium(II) complexes of 3-(1-(hydroxypropylamino)ethylidene)chroman-2,4-dione show IC50 values of 3.5–4.1 μM against HeLa cells, surpassing cisplatin . In contrast, the target compound’s activity is underexplored but hypothesized to act via ROS generation due to its ICT properties .
  • The dopamine-derived analog (3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione) demonstrates potent antitumor effects via DNA intercalation and ROS induction .

Antimicrobial Activity:

  • Copper(II) and zinc(II) complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one exhibit moderate antibacterial activity (14–17 mm inhibition zones) against Staphylococcus aureus .

Q & A

Basic: What are the established synthetic routes for (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves a condensation reaction between a 1,3,3-trimethylindolin-2-ylidene derivative and chroman-2,4-dione under mild acidic or basic conditions. For example, similar coumarin derivatives are synthesized via Schiff base formation between ketone groups and amines, followed by purification via recrystallization or column chromatography .
Purity Validation:

  • Spectroscopic Techniques : Use NMR (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks (e.g., enamine protons at δ 8–10 ppm) .
  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry (e.g., E/Z isomerism) using SHELXL for refinement .
  • Elemental Analysis : Verify stoichiometry with ≤0.4% deviation .

Basic: How is the molecular structure of this compound characterized, and what tools are critical for resolving its stereochemistry?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm E/Z configurations. Hydrogen bonding networks (e.g., intramolecular O–H···O or N–H···O) stabilize the structure and can be analyzed using Mercury or OLEX2 .
  • Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Coupled with DFT calculations (B3LYP/6-311++G(d,p)), these methods validate experimental spectra .
  • Quantum Chemical Calculations : Optimize geometry using Gaussian 09 and calculate electrostatic potential surfaces to predict reactive sites .

Advanced: How does this compound interact with hydroxyl radicals, and what methodologies quantify its degradation pathways?

Methodological Answer:

  • Experimental Setup : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect HO• radical adducts. Monitor degradation via HPLC or LC-MS .
  • Computational Analysis : Apply DFT/NBO/QTAIM to model reaction pathways. Calculate bond dissociation energies (BDEs) for hydrogen abstraction or addition mechanisms. For example, the α,β-unsaturated ketone moiety is highly reactive toward HO• .
  • Kinetic Studies : Determine rate constants (e.g., k ~ 10⁹ M⁻¹s⁻¹) using competition kinetics with reference compounds like terephthalic acid .

Advanced: What computational strategies are employed to predict its bioactivity, such as antitumor or antimicrobial effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock4 or AutoDock Vina with flexible receptor sidechains (e.g., HIV protease or tyrosine kinases). Prepare protein structures by removing water and co-factors, then assign Gasteiger charges .
  • 3D-QSAR and MD Simulations : Develop pharmacophore models using MOE or Schrödinger. Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability and free energy (MM-PBSA) .
  • In Vitro Validation : Pair computational results with cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa or MCF-7) and ROS measurement via DCFH-DA .

Advanced: How do hydrogen-bonding patterns in its crystal lattice influence physicochemical properties?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs). For example, intermolecular N–H···O bonds may form R₂²(8) rings, enhancing thermal stability .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to map dₑ (electron density) and quantify interactions (e.g., O···H contacts contribute >30% to the surface) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., Tₘ > 250°C) with hydrogen-bond strength .

Advanced: What mechanisms underlie its antitumor activity, and how are they experimentally validated?

Methodological Answer:

  • Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptosis in treated cells .
  • ROS Scavenging : Measure superoxide (O₂•⁻) and hydroxyl (HO•) radical inhibition via cytochrome c reduction or chemiluminescence .
  • Gene Expression Profiling : Perform RNA-seq or qPCR to assess pathways like p53 or Bcl-2/Bax. Validate with Western blotting .

Advanced: How does the compound’s stability vary under oxidative or photolytic conditions?

Methodological Answer:

  • Photodegradation Studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor decay via UV-spectroscopy. Quantum yield (Φ) calculations predict stability .
  • Advanced Oxidation Processes (AOPs) : Test Fenton’s reagent (Fe²⁺/H₂O₂) or ozonation. Identify degradation products via GC-MS .
  • Accelerated Stability Testing : Store under ICH guidelines (40°C/75% RH) for 6 months. Use Arrhenius modeling to extrapolate shelf life .

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